methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate is a novel compound synthesized through a conventional method from cyclic β-keto esters. It belongs to the class of 4,5,6,7-tetrahydro-1H-indazoles . These compounds have garnered interest due to their potential activities against microorganisms and their significance in the pharmaceutical field .
Synthesis Analysis
- Hydrazine Treatment : The cyclic β-keto esters are treated with hydrazine hydrate in ethanol under reflux, leading to the formation of stable 1H-indazoles. Notably, dehydration occurs faster than cyclization during this step .
Physical And Chemical Properties Analysis
Physical and analytical characteristics of the synthesized compound should be documented. These include solubility, melting point, stability, and spectral data (IR, mass, NMR). Refer to Table 1 for specific details .
Aplicaciones Científicas De Investigación
Enhancing NMDAR-Mediated Neurotransmission
One notable application of compounds similar to methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate is in enhancing NMDAR-mediated neurotransmission. The compound has been studied for its potential in treating schizophrenia by improving symptoms and cognitive functions through NMDAR activation enhancement. A study highlighted the effectiveness of sodium benzoate, a related compound, as an add-on treatment for schizophrenia, showing significant improvements in symptom domains and neurocognition without significant adverse effects (Lane et al., 2013).
Alzheimer's Disease Treatment
Another research direction involves the treatment of Alzheimer's disease (AD). Sodium benzoate, which shares a functional group with the compound , was studied for its effects on patients with amnestic mild cognitive impairment and mild AD. The study found that sodium benzoate significantly improved cognitive functions and overall functions in patients with early-phase AD, suggesting the potential for compounds with similar structures in treating dementing processes (Lin et al., 2014).
Occupational Health and Safety
Investigations into the health implications of exposure to related chemical compounds have also been conducted, focusing on occupational health and safety. One study examined the case of occupational allergic contact dermatitis caused by benzophenone-4, a compound with structural similarities, highlighting the importance of understanding the health risks associated with chemical exposures in the workplace (Caruana et al., 2011).
Metabolic Pathway Insights
Research into the metabolism of compounds like this compound can provide insights into potential pharmacokinetic and pharmacodynamic effects. Studies have detailed the disposition and metabolism of novel compounds, shedding light on how these substances are processed in the body and their potential therapeutic applications (Renzulli et al., 2011).
Propiedades
IUPAC Name |
methyl 4-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-20-16-6-4-3-5-14(16)15(19-20)11-18-25(22,23)13-9-7-12(8-10-13)17(21)24-2/h7-10,18H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVDLVDJTVRJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.